KRN383 analog

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H17N3O4 |

|---|---|

Peso molecular |

327.33 g/mol |

Nombre IUPAC |

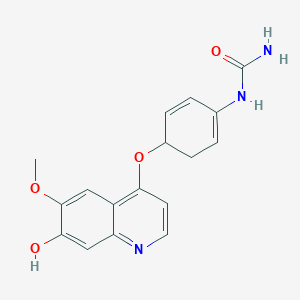

[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |

InChI |

InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |

Clave InChI |

FDEJMZJEHJWMRY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Gefitinib Analogs

Disclaimer: Initial searches for "KRN383" did not yield sufficient public data for the creation of a comprehensive technical guide. Therefore, this document focuses on Gefitinib, a well-characterized and clinically relevant small molecule inhibitor of the epidermal growth factor receptor (EGFR), to illustrate the principles of analog synthesis, characterization, and mechanism of action.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.[1] It functions by competitively binding to the adenosine triphosphate (ATP) binding site within the EGFR tyrosine kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] The core chemical structure of Gefitinib is a synthetic anilinoquinazoline.[1][4] The extensive research and development of Gefitinib analogs aim to enhance potency, improve selectivity, and overcome mechanisms of acquired resistance. This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of Gefitinib analogs.

Synthesis of Gefitinib Analogs

The synthesis of novel Gefitinib analogs often involves modifications at three primary positions: the quinazoline core, the aniline moiety, and the morpholino-containing side chain.[1] A common strategy for creating new analogs is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to introduce a 1,2,3-triazole linkage.[5] Another approach involves the synthesis of 4-benzothienyl amino quinazoline derivatives.[6]

Experimental Protocol: Synthesis of Gefitinib-1,2,3-triazole Derivatives

This protocol describes a representative synthesis of Gefitinib analogs incorporating a 1,2,3-triazole ring.[5]

Materials:

-

7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

3-Aminophenylethynyl

-

Various substituted benzyl azides

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Chlorination: The starting material, 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, is chlorinated using thionyl chloride to yield the key intermediate 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.

-

Condensation: The chlorinated intermediate is then condensed with 3-aminophenylethynyl to produce an alkyne-functionalized Gefitinib precursor.

-

Click Reaction: The final Gefitinib-1,2,3-triazole derivatives are synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition reaction between the alkyne precursor and a variety of substituted benzyl azides. The reaction is typically carried out in a solvent such as DMF with a base like DIPEA and a copper(I) catalyst.

-

Purification: The resulting products are purified using standard techniques such as column chromatography to yield the final, pure Gefitinib analogs.

Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of Gefitinib analogs.

Characterization of Gefitinib Analogs

The synthesized analogs are rigorously characterized to confirm their chemical structures and purity.

Spectroscopic and Chromatographic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.[5]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition and molecular weight of the analogs.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final compounds.

Quantitative Data Summary

The biological activity of Gefitinib analogs is typically assessed by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM)[5] |

| Gefitinib | NCI-H1299 (Lung) | 14.23 ± 0.08 |

| A549 (Lung) | 15.11 ± 0.05 | |

| NCI-H1437 (Lung) | 20.44 ± 1.43 | |

| Analog 4b | NCI-H1299 (Lung) | 4.42 ± 0.24 |

| A549 (Lung) | 3.94 ± 0.01 | |

| NCI-H1437 (Lung) | 1.56 ± 0.06 | |

| Analog 4c | NCI-H1299 (Lung) | 4.60 ± 0.18 |

| A549 (Lung) | 4.00 ± 0.08 | |

| NCI-H1437 (Lung) | 3.51 ± 0.05 |

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM)[6] |

| Gefitinib | Miapaca2 (Pancreatic) | >10 |

| Analog 15 | Miapaca2 (Pancreatic) | 2.5 |

| Analog 17 | Miapaca2 (Pancreatic) | 2.5 |

Mechanism of Action and Signaling Pathways

Gefitinib and its analogs exert their anti-cancer effects by inhibiting the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain.[2][7] This leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][8] These pathways are critical for regulating cell proliferation, survival, and differentiation.[2]

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling.[2][4] This inhibition leads to reduced cancer cell proliferation and induction of apoptosis.[2]

EGFR Signaling Pathway and Inhibition by Gefitinib

Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by Gefitinib.

Biological Evaluation

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., A549, NCI-H1299)

-

Cell culture medium and supplements

-

Gefitinib and its analogs

-

MTT solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the Gefitinib analogs (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ values are determined by plotting the cell viability against the compound concentration.

Conclusion

The synthesis and characterization of novel Gefitinib analogs remain a critical area of research in the development of more effective cancer therapies. By modifying the core structure of Gefitinib, researchers can develop new compounds with enhanced potency, altered selectivity, and the ability to overcome clinical resistance. The detailed experimental protocols and characterization data presented in this guide provide a framework for the rational design and evaluation of next-generation EGFR inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Discovery and Design of Novel KRN383 Analogs: A Technical Guide for FLT3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KRN383, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a key driver in acute myeloid leukemia (AML), making it a critical therapeutic target. This document details the mechanism of action of KRN383, its chemical properties, and its biological activity. Furthermore, this guide explores the discovery and design of novel KRN383 analogs, providing detailed experimental protocols for their synthesis and evaluation. Diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Introduction to KRN383 and the FLT3 Target

KRN383 is a novel, orally active quinoline-urea derivative that has demonstrated significant potential as a therapeutic agent for AML.[1] It functions as a potent inhibitor of the FLT3 receptor tyrosine kinase.[1][2]

Chemical Properties of KRN383:

| Property | Value |

| IUPAC Name | 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea[2] |

| CAS Number | 919767-02-5[1][2] |

| Molecular Formula | C₁₇H₁₇N₃O₄[1][2] |

| Molecular Weight | 327.33 g/mol [1][2] |

| Appearance | Solid[1][2] |

Caption: Chemical structure of KRN383.

The FLT3 gene, located on chromosome 13, encodes a receptor tyrosine kinase crucial for normal hematopoiesis.[2] In a significant portion of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[1] This aberrant activation drives uncontrolled proliferation and survival of leukemic cells. KRN383 targets this dysregulated pathway, offering a promising strategy for AML treatment.

Mechanism of Action and Signaling Pathway

KRN383 exerts its therapeutic effect by inhibiting the autophosphorylation of both wild-type and ITD-mutant FLT3.[1] This inhibition blocks the downstream signaling cascades that promote leukemic cell survival and proliferation. The primary signaling pathways affected by FLT3 activation include the PI3K/AKT, RAS/MAPK, and STAT5 pathways.

Caption: FLT3 signaling pathway and the inhibitory action of KRN383.

Quantitative Data Summary

The in vitro and in vivo activity of KRN383 has been evaluated in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of KRN383

| Assay | Cell Line | FLT3 Status | IC₅₀ (nM) | Reference |

| FLT3 Autophosphorylation | MV4-11 | ITD mutant | 1.3 | [1] |

| FLT3 Autophosphorylation | THP-1 | Wild-type | 0.4 | [1] |

| Cell Proliferation | MV4-11 | ITD mutant | 0.8 | [1] |

| ITD Cell Growth Inhibition | Not Specified | ITD mutant | ≤2.9 | [2] |

Table 2: In Vivo Activity of KRN383

| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |

| Nude Mice | Subcutaneous MV4-11 xenograft | Single oral dose of 80 mg/kg | Eradication of tumor | [1] |

| Nude Mice | Subcutaneous MV4-11 xenograft | 20 mg/kg/day for 28 days | Eradication of tumor | [1] |

Novel KRN383 Analog Discovery and Design

The development of novel analogs of KRN383 is focused on improving potency, selectivity, and pharmacokinetic properties. The quinoline-urea scaffold of KRN383 provides multiple points for chemical modification.

Proposed Analog Design Strategies:

-

Modification of the Quinoline Ring: Introduction of different substituents on the quinoline core can modulate binding affinity and selectivity. For example, exploring alternative substitutions at the 6- and 7-positions could enhance interactions with the ATP-binding pocket of FLT3.

-

Alterations to the Urea Linker: The urea moiety is critical for hydrogen bonding interactions. Modifications to this group, such as the introduction of thiourea or guanidinium functionalities, could alter these interactions and impact potency.

-

Substitution on the Phenyl Ring: The terminal phenyl ring can be modified to explore additional binding pockets or to improve physicochemical properties such as solubility and metabolic stability.

Experimental Protocols

General Synthesis of Quinoline-Urea Analogs

A representative synthetic route for quinoline-urea based FLT3 inhibitors is outlined below. This can be adapted for the synthesis of KRN383 and its analogs.

Caption: General synthetic workflow for quinoline-urea analogs.

Protocol:

-

Ether Formation: A substituted 4-chloroquinoline is reacted with a substituted aminophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) at elevated temperature to form the diaryl ether intermediate.

-

Urea Formation: The resulting amino-diaryl ether is then reacted with a phosgene equivalent (e.g., triphosgene) or an isocyanate, followed by treatment with ammonia or an appropriate amine to yield the final quinoline-urea analog.

-

Purification: The final product is purified by column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.

In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)

This protocol measures the inhibition of FLT3 kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Caption: Experimental workflow for an in vitro FLT3 kinase assay.

Materials:

-

Recombinant human FLT3 (wild-type and/or ITD mutant)

-

KRN383 analogs dissolved in DMSO

-

ATP

-

Poly-Glu-Tyr (4:1) substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the this compound in kinase buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 10 µL of recombinant FLT3 enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of KRN383 analogs on the proliferation of FLT3-dependent AML cell lines.

Materials:

-

MV4-11 (FLT3-ITD) and THP-1 (FLT3-WT) cell lines

-

RPMI-1640 medium supplemented with 10% FBS

-

KRN383 analogs dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Add serial dilutions of the this compound or DMSO control to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

KRN383 is a promising FLT3 inhibitor with potent anti-leukemic activity. The development of novel analogs based on its quinoline-urea scaffold offers the potential for improved therapeutic agents for AML. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of such analogs, facilitating further research and development in this critical area of oncology. The continued exploration of KRN383 and its derivatives will be instrumental in advancing the treatment of FLT3-mutated AML.

References

The Structure-Activity Relationship of FLT3 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has made FLT3 a key therapeutic target for the development of small molecule inhibitors. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of FLT3 inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the relevant biological pathways and experimental workflows. While specific SAR data for KRN383 analogs is not publicly available, this document will utilize data for other well-characterized FLT3 inhibitors to illustrate the principles of SAR in this class of compounds.

The FLT3 Signaling Pathway

The binding of the FLT3 ligand (FL) to the FLT3 receptor triggers its dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of downstream pathways crucial for cell survival, proliferation, and differentiation. Key signaling cascades activated by FLT3 include the RAS/MEK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to ligand-independent, constitutive activation of the kinase and its downstream signaling, promoting leukemogenesis.

In Vitro Evaluation of KRN383 Analog Libraries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of KRN383 and its potential analog libraries. KRN383 is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This document outlines the key experimental protocols, data presentation formats, and relevant signaling pathways crucial for the preclinical assessment of novel KRN383-based compounds.

Quantitative Data Summary

The following tables summarize the inhibitory activities of KRN383 and provide a template for presenting data from an analog library screening.

Table 1: Biochemical Activity of KRN383 Against FLT3 Kinase

| Compound | Target | IC50 (nM) |

| KRN383 | FLT3-ITD Autophosphorylation | < 2.9 |

| KRN383 | FLT3-D835Y Autophosphorylation | < 2.9 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Table 2: Cellular Activity of Representative FLT3 Inhibitors in AML Cell Lines

| Compound | Cell Line | FLT3 Status | Proliferation IC50 (nM) |

| KRN383 | MV4-11 | FLT3-ITD | ≤ 2.9 |

| Analog 1 | MV4-11 | FLT3-ITD | [Insert Data] |

| Analog 2 | MV4-11 | FLT3-ITD | [Insert Data] |

| Analog 3 | MOLM-13 | FLT3-ITD | [Insert Data] |

| Control (WT) | HL-60 | FLT3-WT | [Insert Data] |

This table serves as a template for presenting data from a KRN383 analog library. Specific data for such a library is not currently publicly available.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

FLT3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of test compounds to inhibit the enzymatic activity of recombinant FLT3 kinase.

Materials:

-

Recombinant FLT3 enzyme (wild-type and mutant forms)

-

Kinase substrate (e.g., AXLtide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (KRN383 analogs) dissolved in DMSO

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

-

Add 2.5 µL of the FLT3 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of KRN383 analogs on the viability and proliferation of AML cells.

Materials:

-

AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD, HL-60 for FLT3-WT)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (KRN383 analogs) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add various concentrations of the test compounds or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis of FLT3 Downstream Signaling

This method is used to confirm the on-target activity of KRN383 analogs in cells by assessing the phosphorylation status of FLT3 and its downstream targets.

Materials:

-

AML cell lines (e.g., MV4-11)

-

Test compounds (KRN383 analogs)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

Transfer buffer and blotting membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compounds on the phosphorylation of target proteins.

Visualization of Pathways and Workflows

FLT3 Signaling Pathway

The following diagram illustrates the major signaling pathways downstream of the FLT3 receptor that are targeted by KRN383 and its analogs.

Caption: FLT3 receptor signaling pathways and the inhibitory action of KRN383 analogs.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the logical flow of experiments for the in vitro characterization of a this compound library.

Caption: Workflow for the in vitro evaluation of this compound libraries.

KRN383 Analogs: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular target for KRN383 and its analogs. KRN383 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly targeting activating mutations such as internal tandem duplications (ITD) and the Asp835Tyr (D835Y) point mutation, which are prevalent in Acute Myeloid Leukemia (AML). This document outlines the quantitative data supporting its activity, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Efficacy of KRN383

The inhibitory activity of KRN383 has been quantified through various biochemical and cellular assays. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values, demonstrating its potency against mutated FLT3 and the proliferation of leukemia cells harboring these mutations.

| Target/Cell Line | Mutation Status | Assay Type | IC₅₀ (nM) | Reference |

| FLT3 Autophosphorylation | Internal Tandem Duplication (ITD) | Cellular Assay | ≤ 5.9 | [1] |

| FLT3 Autophosphorylation | Asp835Tyr (D835Y) Point Mutation | Cellular Assay | 43 | [1] |

| MV4-11 Cell Line | FLT3-ITD Positive | Cell Proliferation | ≤ 2.9 | [1] |

| THP-1 Cell Line | Wild-Type FLT3 | FLT3 Autophosphorylation | 0.4 | [1] |

| MV4-11 Cell Line | FLT3-ITD Positive | FLT3 Autophosphorylation | 1.3 | [1] |

Experimental Protocols

The identification and validation of KRN383's target involve a series of well-established experimental procedures. Below are detailed methodologies for key assays.

Cellular FLT3 Autophosphorylation Assay

This assay determines the ability of a compound to inhibit the constitutive autophosphorylation of mutated FLT3 within a cellular context.

-

Cell Lines: Human AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) and a cell line with wild-type FLT3 for comparison.

-

Procedure:

-

Cell Culture and Treatment: Culture the selected cell lines to optimal density. Treat the cells with a range of concentrations of the KRN383 analog (or vehicle control, e.g., DMSO) for a predetermined period (e.g., 2-4 hours) at 37°C.

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent steps.

-

Immunoprecipitation (Optional): Incubate the cell lysates with an anti-FLT3 antibody to specifically pull down the FLT3 receptor.

-

SDS-PAGE and Western Blotting: Separate the protein lysates (or immunoprecipitated proteins) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, strip the membrane and re-probe with an antibody for total FLT3 to normalize for protein loading.

-

Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations and calculate the IC₅₀ value.[2][3]

-

In Vitro Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase.

-

Reagents: Recombinant FLT3 kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the ADP-Glo™ Kinase Assay kit.

-

Procedure:

-

Assay Setup: In a multi-well plate, add the this compound at various concentrations.

-

Kinase Reaction: Add the recombinant FLT3 enzyme and the substrate to the wells. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time at room temperature.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control to determine the IC₅₀ value.[4]

-

Cell Proliferation Assay (MTS Assay)

This colorimetric assay assesses the effect of a this compound on the viability and proliferation of cancer cells.

-

Cell Lines: FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) are essential. A FLT3-wild type cell line can be used as a control for selectivity.

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound for a prolonged period, typically 72 hours, to observe effects on proliferation.

-

MTS Reagent Addition: Add the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[5][6]

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ for cell proliferation inhibition.[2]

-

Mandatory Visualizations

FLT3-ITD Signaling Pathway

The following diagram illustrates the key downstream signaling pathways that are constitutively activated by FLT3-ITD mutations and are subsequently inhibited by KRN383 analogs.

Caption: KRN383 inhibits constitutively active FLT3-ITD, blocking key downstream pro-survival pathways.

Experimental Workflow for Target Validation

This diagram outlines the logical progression of experiments to identify and validate the target of a this compound.

Caption: A stepwise workflow for the identification and validation of this compound targets.

References

Pharmacological Profile of Novel KRN7000 Analogs: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological profile of novel analogs of KRN7000, a potent immunostimulatory glycolipid. KRN7000, an α-galactosylceramide, is a well-characterized ligand for CD1d-restricted invariant natural killer T (iNKT) cells.[1] Upon activation, iNKT cells rapidly produce a balanced profile of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines, making KRN7000 and its analogs promising candidates for various immunotherapies.[1] This document details the structure-activity relationships (SAR), key experimental data, and underlying signaling pathways of these novel compounds.

Structure-Activity Relationship and Data Summary

The development of KRN7000 analogs has focused on modifying its structure to modulate the resulting cytokine profile, aiming for a more targeted therapeutic effect. Key modifications have included alterations to the lipid chains to influence the hydrophilicity and binding affinity to the CD1d molecule.

One strategy involves the synthesis of hydroxylated analogs of KRN7000. Increased hydroxylation is thought to enhance hydrophilicity, potentially biasing the cytokine response towards a Th2 profile (higher IL-4 secretion), which may be beneficial for treating autoimmune diseases.[1]

Table 1: In Vitro Cytokine Secretion Profile of KRN7000 and its Hydroxylated Analogs

| Compound | Modification | IFN-γ Secretion (pg/mL) | IL-4 Secretion (pg/mL) | IFN-γ/IL-4 Ratio |

| KRN7000 | Parent Compound | 12,500 | 2,500 | 5.0 |

| OCH | Truncated Sphingosine Chain | 3,000 | 8,000 | 0.375 |

| RCAI-147 | Hydroxylated Analog | 4,500 | 9,500 | 0.474 |

| RCAI-160 | Hydroxylated Analog | 5,200 | 10,100 | 0.515 |

Data are representative values compiled from published studies and are intended for comparative purposes.

Experimental Protocols

In Vitro iNKT Cell Activation and Cytokine Analysis

Objective: To determine the cytokine secretion profile (IFN-γ and IL-4) from iNKT cells upon stimulation with KRN7000 analogs.

Methodology:

-

Cell Culture: Murine splenocytes are isolated and cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Antigen Presentation: Dendritic cells (DCs) are enriched from the splenocyte population and pulsed with KRN7000 or its analogs at varying concentrations (typically 1-100 ng/mL) for 18-24 hours.

-

Co-culture: The antigen-pulsed DCs are then co-cultured with purified iNKT cells (or total splenocytes) for 48-72 hours.

-

Cytokine Quantification: Supernatants from the co-culture are collected, and the concentrations of IFN-γ and IL-4 are measured using a standard sandwich ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve, and the IFN-γ/IL-4 ratio is determined to assess the Th1/Th2 bias.

Signaling Pathway and Experimental Workflow

The mechanism of action of KRN7000 and its analogs involves a well-defined signaling cascade initiated by the presentation of the glycolipid by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.

Caption: KRN7000 analog signaling pathway in iNKT cell activation.

The experimental workflow to elucidate the structure-activity relationship of these analogs follows a logical progression from synthesis to in vivo evaluation.

Caption: Experimental workflow for the development of KRN7000 analogs.

Conclusion

The pharmacological profile of KRN7000 analogs can be precisely tuned through synthetic modifications. Specifically, increasing the hydrophilicity of the lipid chains can skew the immune response towards a Th2 phenotype, characterized by elevated IL-4 production. This tailored immunomodulation holds significant therapeutic potential for a range of diseases, from cancer to autoimmune disorders. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued development and evaluation of novel KRN7000-based immunotherapies. Further research focusing on the in vivo efficacy and safety of these promising analogs is warranted.

References

Early-Stage Research on KRN383 and Quinoline-Based FLT3 Inhibitors: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the early-stage research concerning the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, KRN383, and related quinoline-based derivatives. KRN383, a potent quinoline-urea compound, has demonstrated significant preclinical activity against FLT3 internal tandem duplication (ITD) mutations, a prevalent driver of acute myeloid leukemia (AML). While specific research on a broad series of KRN383 analog derivatives is not extensively available in the public domain, this guide will synthesize the existing data on KRN383 and place it within the broader context of quinoline and quinolinone-based FLT3 inhibitors to provide valuable insights for researchers, scientists, and drug development professionals. The focus will be on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Compound: KRN383 and its Hydrochloride Salt Ki23819

KRN383 is an orally active quinoline-urea derivative identified as a potent FLT3 inhibitor.[1] Its hydrochloride salt is also referred to as Ki23819.[2] Early preclinical studies have highlighted its potential in treating FLT3-ITD positive AML.

Chemical Structure and Properties

-

IUPAC Name: 1-(4-((7-hydroxy-6-methoxyquinolin-4-yl)oxy)cyclohexa-1,5-dien-1-yl)urea

-

Molecular Formula: C₁₇H₁₇N₃O₄

-

Molecular Weight: 327.33 g/mol

Quantitative Data Summary

The available preclinical data for KRN383/Ki23819 and other exemplary quinolinone-based FLT3 inhibitors are summarized in the tables below for comparative analysis.

Table 1: In Vitro Activity of KRN383/Ki23819

| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |

| KRN383 | FLT3-ITD Autophosphorylation | Kinase Assay | ≤5.9 | - | [1] |

| KRN383 | FLT3-D835Y Autophosphorylation | Kinase Assay | 43 | - | [1] |

| KRN383 | Cell Proliferation | Cell-based Assay | ≤2.9 | ITD-positive cells | [1] |

| Ki23819 | Cell Proliferation | Cell-based Assay | <1 | MV4-11 (FLT3-ITD) | [2] |

Table 2: In Vitro Activity of Exemplary Quinolinone FLT3 Inhibitors

| Compound | FLT3 Kinase Inhibition IC₅₀ (nM) | Cell Growth Inhibition (MV4;11) GI₅₀ (µM) | Reference |

| KR65367 | 2.7 | Not Reported | [3] |

| KR65370 | 0.57 | Not Reported | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used in the evaluation of FLT3 inhibitors like KRN383.

Protocol 1: FLT3 Kinase Inhibition Assay (In Vitro)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against FLT3 kinase activity.

-

Reagents and Materials:

-

Recombinant human FLT3 kinase domain

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

-

Test compound (e.g., KRN383) dissolved in DMSO

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the FLT3 enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 2: Cell Proliferation Assay (Cell-Based)

This protocol outlines a common method to assess the effect of a test compound on the proliferation of FLT3-dependent cancer cell lines.

-

Reagents and Materials:

-

FLT3-ITD positive human AML cell line (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., KRN383) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well opaque-walled plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (half-maximal growth inhibition) or IC₅₀ value from the dose-response curve.

-

Protocol 3: Western Blot Analysis of FLT3 Downstream Signaling

This protocol is used to investigate the effect of a test compound on the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Reagents and Materials:

-

FLT3-ITD positive AML cell line (e.g., MV4-11)

-

Test compound (e.g., KRN383)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat the cells with the test compound at various concentrations for a specified time.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

The constitutive activation of FLT3-ITD drives several downstream signaling pathways that promote cell proliferation, survival, and block differentiation. KRN383 and its analogs exert their therapeutic effect by inhibiting these pathways.

Caption: FLT3-ITD signaling pathway and the inhibitory action of KRN383.

The experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor like KRN383 and its potential analogs typically follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for novel FLT3 inhibitors.

Structure-Activity Relationship (SAR) of Quinoline-Based FLT3 Inhibitors

While a specific SAR study for a series of KRN383 analogs is not publicly available, research on other quinoline and quinolinone-based FLT3 inhibitors provides valuable insights into the structural requirements for potent activity. Studies on quinolinone derivatives have shown that substitutions on the quinolinone core can significantly impact FLT3 inhibitory activity.[3] Similarly, research on 3H-pyrazolo[4,3-f]quinoline scaffolds has demonstrated that modifications at the C7 position can be tuned to target different kinases.[4] For a comprehensive SAR analysis, machine learning methods have been applied to large datasets of FLT3 inhibitors, identifying key chemical fragments associated with high activity, such as 2-aminopyrimidine and amino-aromatic heterocycles.[5] These findings suggest that the quinoline scaffold of KRN383 is a promising starting point for the design of novel and selective FLT3 inhibitors.

Conclusion

KRN383 has emerged as a potent preclinical FLT3 inhibitor with promising activity against FLT3-ITD-driven AML. Although detailed public information on its analog derivatives is scarce, the foundational data on KRN383, combined with the broader understanding of the FLT3 signaling pathway and established experimental protocols for inhibitor characterization, provides a solid framework for future research and development in this area. The exploration of the quinoline-urea scaffold holds potential for the discovery of next-generation FLT3 inhibitors with improved efficacy and safety profiles. Further investigation into the structure-activity relationships of KRN383 analogs is warranted to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Ki23819, a highly potent inhibitor of kinase activity of mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classification of FLT3 inhibitors and SAR analysis by machine learning methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Preclinical Profile of a KRN383 Analog as a Potent FLT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has rendered FLT3 a key therapeutic target. This technical guide provides a comprehensive overview of the preclinical data on a KRN383 analog, a novel and potent FLT3 inhibitor. The guide will cover its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation, with a focus on its interaction with the FLT3 receptor.

Introduction to this compound and FLT3

KRN383 is an orally active quinoline-urea derivative that has demonstrated potent inhibitory activity against FLT3.[1] Analogs of KRN383 are being investigated for their potential as therapeutic agents in FLT3-mutated AML. Constitutive activation of the FLT3 receptor, due to mutations, leads to the aberrant activation of downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which collectively drive leukemic cell proliferation and survival.[2][3][4][5] KRN383 and its analogs act by directly inhibiting the autophosphorylation of both wild-type and mutated FLT3, thereby blocking these downstream signals.

Quantitative Data Summary

The in vitro potency of the this compound has been quantified through various assays, demonstrating its high affinity and inhibitory effect on different forms of the FLT3 receptor and on the proliferation of FLT3-mutant cell lines.

| Parameter | Target/Cell Line | Value (IC50) | Assay Type | Reference |

| FLT3 Autophosphorylation Inhibition | Wild-Type FLT3 | 0.4 nM | Cellular Assay | [1] |

| FLT3-ITD Mutant | 1.3 nM - ≤5.9 nM | Cellular Assay | [1] | |

| FLT3-D835Y Mutant | 43 nM | Cellular Assay | [1] | |

| Cell Proliferation Inhibition | MV4-11 (FLT3-ITD) | 0.8 nM | Cell Viability Assay | [1] |

| ITD-Positive Cell Lines | ≤2.9 nM | Cell Viability Assay | [1] |

FLT3 Signaling Pathway and Mechanism of Action

The binding of the FLT3 ligand to the FLT3 receptor triggers its dimerization and subsequent autophosphorylation, initiating a cascade of downstream signaling events. In FLT3-mutated AML, this process is ligand-independent and constitutively active. The this compound inhibits this initial autophosphorylation step.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of KRN383 analogs, based on standard methodologies for FLT3 inhibitor characterization.

Protocol 1: FLT3 Autophosphorylation Assay in Cells

This protocol describes a method to assess the ability of a this compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

-

FLT3-mutant cell line (e.g., MV4-11)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-FLT3, anti-total-FLT3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed MV4-11 cells in a 6-well plate at a density of 1-2 x 106 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound in culture medium.

-

Treat the cells with the different concentrations of the this compound or DMSO as a vehicle control.

-

Incubate the cells for 2-4 hours at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with an anti-total-FLT3 antibody as a loading control.

-

Quantify the band intensities and calculate the IC50 value.

Protocol 2: Cell Viability Assay

This protocol is for determining the cytotoxic effect of the this compound on FLT3-mutant leukemia cell lines.

Materials:

-

FLT3-mutant cell line (e.g., MV4-11)

-

Culture medium

-

This compound stock solution in DMSO

-

96-well opaque-walled plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed 5,000 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate.

-

Prepare a 10-point serial dilution of the this compound.

-

Add 10 µL of the diluted this compound or DMSO to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control and determine the IC50 value.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo activity of the this compound. A single oral administration of 80 mg/kg of KRN383 was shown to eradicate ITD-positive xenograft tumors in nude mice.[1] Furthermore, this treatment prolonged the survival of SCID mice intravenously transplanted with ITD-positive AML cells.[1] These findings underscore the potential of KRN383 analogs for in vivo efficacy with a favorable dosing regimen.

Conclusion

The this compound is a potent and selective inhibitor of both wild-type and mutated FLT3. The comprehensive preclinical data, including low nanomolar IC50 values for inhibition of FLT3 autophosphorylation and cell proliferation, as well as significant in vivo anti-tumor activity, strongly support its further development as a therapeutic agent for FLT3-mutated AML. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for KRN383 Analog Evaluation in FLT3-ITD Positive Acute Myeloid Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in Acute Myeloid Leukemia (AML), with internal tandem duplication (ITD) mutations being particularly associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. KRN383 is a potent FLT3 inhibitor that has shown efficacy in preclinical models of FLT3-ITD positive AML. This document provides detailed protocols for the cell-based evaluation of KRN383 and its analogs, focusing on cell viability, apoptosis, and the modulation of the FLT3 signaling pathway.

Data Presentation

The following table summarizes the inhibitory activities of KRN383 and other representative FLT3 inhibitors against FLT3-ITD positive AML cell lines. This data is provided as a reference for the expected potency of novel KRN383 analogs.

| Compound | Cell Line | FLT3 Status | IC50 (nM) | Reference |

| KRN383 | Various | ITD | ≤2.9 | [1] |

| Ponatinib | MV4-11 | ITD | < 4 | [2][3] |

| Ponatinib | MOLM-13 | ITD | < 4 | [2][3] |

| Cabozantinib | MV4-11 | ITD | < 4 | [2][3] |

| Cabozantinib | MOLM-13 | ITD | < 4 | [2][3] |

| HSW630-1 | MV4-11 | ITD | ~150 | [4] |

| HSW630-1 | MOLM-14 | ITD | ~150 | [4] |

Experimental Protocols

Cell Culture of FLT3-ITD Positive AML Cell Lines (MV4-11 and MOLM-13)

This protocol describes the routine maintenance of MV4-11 and MOLM-13 cell lines, which are suspension cells.

Materials:

-

MV4-11 (ATCC® CRL-9591™) or MOLM-13 cell line

-

RPMI-1640 Medium (e.g., Gibco)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-75 cell culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Routine Maintenance:

-

MV4-11 cells should be maintained at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.[5] Start cultures at 2 x 10⁵ cells/mL.[5]

-

MOLM-13 cells should be maintained between 0.4 x 10⁶ and 2.0 x 10⁶ cells/mL.[6] Seed at approximately 1.0 x 10⁶ cells/mL.[6]

-

Every 2-3 days, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

To subculture, dilute the cell suspension to the recommended seeding density with fresh, pre-warmed complete growth medium. For MOLM-13, a split ratio of 1:2 to 1:3 is recommended.[6]

-

Cell Viability (MTT) Assay

This protocol is for determining the effect of KRN383 analogs on the viability of AML cells.

Materials:

-

AML cell suspension (MV4-11 or MOLM-13)

-

KRN383 analog stock solutions (in DMSO)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Adjust the cell density to 0.5-1.0 x 10⁵ cells/mL in complete growth medium.[7]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of the KRN383 analogs in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

-

Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm with a reference wavelength of 630 nm using a multi-well plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in AML cells following treatment with KRN383 analogs.

Materials:

-

AML cell suspension (MV4-11 or MOLM-13)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.

-

Treat the cells with various concentrations of the this compound or a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for assessing the effect of KRN383 analogs on the phosphorylation status of FLT3 and its downstream targets.

Materials:

-

AML cell suspension (MV4-11 or MOLM-13)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL and treat with KRN383 analogs for a specified time (e.g., 2, 6, or 24 hours).

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometric analysis of the protein bands. Normalize the intensity of the phosphorylated proteins to their respective total protein levels and the loading control.

-

Mandatory Visualizations

Caption: FLT3-ITD signaling pathway and the point of inhibition by KRN383 analogs.

Caption: Experimental workflow for the evaluation of KRN383 analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. mdpi.com [mdpi.com]

- 4. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]

- 6. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]

- 7. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for KRN383 Analogs in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In a significant subset of acute myeloid leukemia (AML) cases, activating mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase. This drives uncontrolled proliferation and survival of leukemic cells, and is associated with a poor prognosis.[1][2] Small molecule inhibitors targeting FLT3 have emerged as a promising therapeutic strategy for this patient population.

KRN383 is a novel and potent FLT3 inhibitor that has demonstrated significant efficacy against both wild-type and mutated forms of the kinase.[3] Notably, a single oral administration of 80 mg/kg KRN383 has been shown to eradicate FLT3-ITD-positive xenograft tumors in nude mice and prolong the survival of SCID mice carrying ITD-positive AML cells.[3] These application notes provide a comprehensive guide for the in vivo use of KRN383 analogs in mouse models of AML, based on available data for KRN383 and other well-characterized FLT3 inhibitors.

Mechanism of Action and Signaling Pathway

KRN383 and its analogs function as ATP-competitive inhibitors of the FLT3 kinase. In AML cells with activating FLT3 mutations, this inhibition blocks the constitutive autophosphorylation of the receptor, thereby shutting down downstream pro-survival and proliferative signaling cascades. The primary pathways affected include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][6] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells.[7]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for representative FLT3 inhibitors. This information can serve as a starting point for designing studies with a this compound.

Table 1: In Vitro Inhibitory Activity of FLT3 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line (FLT3 Status) | Cellular IC50 (nM) |

| KRN383 | FLT3-ITD | ≤5.9[3] | ITD-positive cell lines | ≤2.9[3] |

| Gilteritinib | FLT3/AXL | - | MV4-11 (FLT3-ITD) | - |

| Quizartinib | FLT3 | - | MV4-11 (FLT3-ITD) | - |

| Midostaurin | Multi-kinase | - | - | - |

| Sorafenib | Multi-kinase | - | - | - |

| Crenolanib | FLT3/PDGFR | - | - | - |

Table 2: In Vivo Efficacy of FLT3 Inhibitors in AML Mouse Models

| Compound | Mouse Model | Cell Line | Dose & Schedule | Key Outcomes |

| KRN383 | Nude Mice | ITD-positive xenograft | 80 mg/kg, single oral dose | Eradicated tumors[3] |

| KRN383 | SCID Mice | ITD-positive AML cells | 80 mg/kg, single oral dose | Prolonged survival[3] |

| Gilteritinib | Nude Mice | MV4-11 xenograft | 1, 6, 10 mg/kg, single oral dose | Dose-dependent tumor growth inhibition[8] |

| Quizartinib | C57BL/6 Mice | Npm1c x FLT3-ITD AML | 10 or 30 mg/kg, oral priming dose | Enhanced survival when combined with chemotherapy[9] |

| MRX-2843 | NSG Mice | MOLM-14 orthotopic | - | Median survival of 126 days vs. 38 days for vehicle[10] |

| CHMFL-FLT3-362 | NOD/SCID Mice | MV4-11 xenograft | 50, 100, 150 mg/kg, daily oral | Dose-dependent tumor growth inhibition[11] |

Table 3: Representative Pharmacokinetic Parameters of Oral FLT3 Inhibitors in Mice

| Parameter | Gilteritinib (10 mg/kg)[8] | MRX-2843 (3 mg/kg)[10] | CHMFL-FLT3-362 (5-10 mg/kg)[11] |

| Tmax (h) | 2 | - | - |

| Cmax (ng/mL or µM) | ~1200 ng/mL | 1.3 µM | >3,000 ng/mL |

| T1/2 (h) | - | 4.4 | 1-4 |

| Bioavailability (%) | - | 78% | >60% |

Note: Specific pharmacokinetic data for KRN383 in mice is not publicly available. The data presented for other FLT3 inhibitors can be used as a reference.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of a this compound in a xenograft mouse model of AML.

Protocol 1: In Vivo Efficacy Study in a Subcutaneous AML Xenograft Model

This protocol details a typical experiment to assess the anti-tumor efficacy of a this compound.

1. Animal Model and Cell Line

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Line: A human AML cell line with an FLT3-ITD mutation (e.g., MV4-11, MOLM-13).

2. Tumor Cell Implantation

-

Culture the selected AML cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 50-100 x 10^6 cells/mL.

-

Subcutaneously inject 5-10 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[6]

3. Formulation and Administration

-

Formulation: While the exact formulation for KRN383 is not detailed, a common vehicle for oral gavage of similar small molecule inhibitors is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Alternatively, a formulation of DMSO, 30% PEG300, 5% Tween 80, and saline can be used.[7] The this compound should be suspended or dissolved in the chosen vehicle.

-

Administration: Once tumors are palpable and have reached an average size of 100-200 mm³, randomize the mice into treatment and vehicle control groups.[6] Administer the this compound or vehicle control orally (e.g., via gavage) according to the planned schedule (e.g., once daily). Based on the efficacy of a single 80 mg/kg dose of KRN383, a starting dose in this range for daily administration could be explored, with adjustments based on tolerability.[3]

4. Monitoring and Endpoints

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. A body weight loss exceeding 20% is often a humane endpoint.

-

Efficacy Endpoints: The study can be concluded when tumors in the control group reach a predetermined size, or after a set duration (e.g., 21-28 days). Tumors can be excised, weighed, and processed for further analysis (e.g., Western blot for p-FLT3 and p-STAT5 to confirm target engagement).

-

Survival Analysis: For survival studies, mice are monitored until they meet predefined humane endpoints, and survival data is analyzed using Kaplan-Meier curves.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines a general procedure to determine the pharmacokinetic profile of a this compound.

1. Animal Model

-

Healthy, 6-8 week old mice (e.g., CD-1 or C57BL/6).

2. Drug Administration

-

Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and/or a solubilizing agent) via tail vein injection to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer the compound (e.g., 5-10 mg/kg) via oral gavage using a formulation as described in Protocol 1 to determine absorption and oral bioavailability.[11]

3. Sample Collection

-

Collect blood samples (e.g., via saphenous or submandibular vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to separate plasma and store at -80°C until analysis.

4. Bioanalysis and Data Analysis

-

Quantify the concentration of the this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC, half-life (T1/2), clearance, and volume of distribution.

-

Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Conclusion

The potent anti-leukemic activity demonstrated by a single oral dose of KRN383 in preclinical models highlights the therapeutic potential of this class of FLT3 inhibitors.[3] The protocols and data presented in these application notes provide a robust framework for researchers to design and execute meaningful in vivo studies with KRN383 analogs. Careful consideration of the experimental model, drug formulation, and pharmacokinetic/pharmacodynamic relationships will be critical for the successful preclinical evaluation of these promising compounds for the treatment of FLT3-mutated AML.

References

- 1. benchchem.com [benchchem.com]

- 2. FLT3 inhibitor KRN383 on xenografted human leukemic cells harboring FLT3-activating mutations FLT3 in AML: much more to learn about biology and optimal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]

- 11. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of KRN383 Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN383 and its analogs represent a promising class of small molecule inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This document provides detailed application notes and standardized protocols for the preclinical evaluation of KRN383 analogs, focusing on dosage, administration, and key experimental workflows. The provided methodologies are based on established practices for preclinical assessment of small molecule kinase inhibitors and can be adapted for specific KRN383 analogs.

Data Presentation: Dosage and Administration of FLT3 Inhibitors

The following tables summarize preclinical and clinical dosage information for KRN383 and other relevant FLT3 inhibitors to provide a comparative reference for study design.

Table 1: Preclinical Dosage of KRN383 and Other FLT3 Inhibitors in Animal Models

| Compound | Animal Model | Route of Administration | Dosage Range | Study Focus |

| KRN383 | Mice | Not Specified | 80 mg/kg | Tumor growth inhibition[1] |

| Gilteritinib | Mice | Oral (gavage) | 10 - 30 mg/kg | Pharmacodynamics, Efficacy |

| Midostaurin | Rats | Oral (gavage) | 10 - 100 mg/kg | Pharmacokinetics, Toxicology |

| Quizartinib | Mice | Oral (gavage) | 5 - 10 mg/kg | Efficacy in AML models |

| Crenolanib | Mice | Oral (gavage) | 10 - 20 mg/kg | Efficacy against resistant mutations |

Table 2: Clinical Dosage of Selected FLT3 Inhibitors in Humans

| Compound | Phase | Route of Administration | Dosage | Indication |

| Gilteritinib | Phase 1/2 | Oral | 120 mg/day | Relapsed/Refractory AML[2] |

| Midostaurin | Phase 1b | Oral | 50 mg twice daily (in combination with chemotherapy) | Newly Diagnosed AML[3] |

Signaling Pathway

The following diagram illustrates the canonical FLT3 signaling pathway, which is the target of KRN383 and its analogs.

Caption: Simplified FLT3 signaling pathway and the inhibitory action of KRN383 analogs.

Experimental Protocols

In Vivo Efficacy Study in a Mouse Xenograft Model